molecular formula C11H21ClN2O2 B2820036 tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 2095192-07-5

tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B2820036
CAS No.: 2095192-07-5
M. Wt: 248.75
InChI Key: XGKKKCQEYSLZAJ-KEMIKLHMSA-N
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Description

tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure is often formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This can be achieved through selective functionalization reactions such as amination and esterification.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. This is typically done using tert-butyl chloroformate in the presence of a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the introduction of functional groups and protection steps. The use of high-throughput screening methods ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized functional groups back to their original state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitroso derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable component in the production of high-value chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
  • tert-Butyl rac-(1S,2S,4R)-2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Uniqueness

The uniqueness of tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride lies in its specific stereochemistry and functional groups. This configuration allows for distinct interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKKCQEYSLZAJ-KEMIKLHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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